N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c19-16-9-8-15(23-16)17(22)20-12-5-3-4-11(10-12)18-21-13-6-1-2-7-14(13)24-18/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVORKFJRBMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane with catalysts like BF3·Et2O .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, focus on optimizing yield, atom economy, and eco-friendliness. These methods often involve high-throughput synthesis techniques and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Scaffold Optimization: Minor changes, such as benzoxazole-to-benzimidazole substitution or halogen variation, can modulate activity (e.g., NAM vs. PAM) .
- Substituent Effects : Bromine enhances lipophilicity and binding, while fluorine improves metabolic stability .
- Therapeutic Potential: Benzoxazole derivatives (e.g., Compound A) are explored for antiviral applications, particularly hepatitis B .
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a synthetic compound belonging to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Overview of Biological Activity
Benzoxazole derivatives have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets. This compound has shown promise in several areas:
- Antimicrobial Activity : Exhibits selective antibacterial properties against Gram-positive bacteria.
- Antifungal Activity : Demonstrates efficacy against certain fungal pathogens.
- Anticancer Properties : Displays cytotoxic effects on various cancer cell lines.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study examining 3-(2-benzoxazol-5-yl)alanine derivatives found that some exhibited selective antibacterial activity against Bacillus subtilis and antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 (related benzoxazole) | 32 | Bacillus subtilis |
| Compound 2 (related benzoxazole) | 64 | Candida albicans |
| Compound 3 (related benzoxazole) | 16 | Escherichia coli |
The minimal inhibitory concentrations (MICs) suggest that while some compounds are effective, the activity can vary significantly based on structural modifications .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. It has been reported to induce cytotoxicity in multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation .
Case Study: Cytotoxic Effects
In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells. This selective toxicity is crucial for developing new anticancer therapies.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.
- Receptor Modulation : It can interact with cellular receptors, altering downstream signaling cascades that promote cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of benzoxazole derivatives. Variations in substituents on the benzoxazole core significantly influence the compound's efficacy:
- Electron-donating groups enhance activity against specific bacterial strains.
- Electron-withdrawing groups may reduce overall antimicrobial efficacy but can improve anticancer properties by modifying the interaction with target enzymes .
Q & A
Q. What are the optimal synthetic routes for N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a bromofuran-2-carboxylic acid derivative with a benzoxazole-containing amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to generate the acyl chloride intermediate .
- Amide bond formation : React the acyl chloride with 3-(1,3-benzoxazol-2-yl)aniline under basic conditions (e.g., DMAP in DMF) at 60°C for 36–48 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires precise temperature control and stoichiometric ratios .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromine’s deshielding effect on the furan ring, benzoxazole aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₈H₁₂BrN₂O₃) .
- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data. Twinned data may require SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory biological activity data (e.g., antimicrobial vs. anticancer results)?
- Methodological Answer :
- Dose-response profiling : Conduct assays (MTT, colony formation) across multiple cell lines (e.g., HEK293, MCF-7) to identify selective cytotoxicity thresholds .
- Target engagement studies : Use molecular docking (AutoDock Vina) to predict binding to kinase domains (e.g., BRAF) or DNA gyrase. Validate via SPR or ITC for affinity measurements .
- Metabolic stability assays : Compare hepatic microsomal degradation rates (human vs. murine) to explain interspecies variability .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) with anti-solvents (water, ether) using vapor diffusion methods.
- Crystallization additives : Add 5% PEG 4000 to reduce aggregation.
- Data refinement : For twinned or low-resolution data, apply SHELXL’s TWIN/BASF commands or SIR97’s direct methods for phase extension .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies of benzoxazole-furan hybrids?
- Methodological Answer :
- QSAR modeling : Use CoMFA/CoMSIA (Sybyl-X) to correlate substituent electronegativity (e.g., Br vs. NO₂) with bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the benzoxazole N-atom) using Schrödinger’s Phase .
- ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hERG inhibition risks .
Key Considerations for Experimental Design
- Contradiction resolution : If biological assays conflict, validate via orthogonal methods (e.g., Western blot for protein target modulation alongside cell viability assays) .
- Stereochemical integrity : Ensure amide bond configuration (trans) via NOESY NMR or circular dichroism if chirality is introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
